molecular formula C12H20Cl2FN3O2S B13497242 3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Cat. No.: B13497242
M. Wt: 360.3 g/mol
InChI Key: OBWQNKKJZFRBJI-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a chemical compound with the molecular formula C12H19ClFN3O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride typically involves a multi-step process. One common method starts with the reaction of 3-fluorobenzenesulfonyl chloride with 2-(piperazin-1-yl)ethanol under basic conditions to form the intermediate 3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride
  • 4-((4-(2-piperazin-1-yl)ethyl)benzene-1-sulfonamide dihydrochloride
  • 3-(4-(substituted)-piperazin-1-yl)benzene-1-sulfonamide dihydrochloride

Uniqueness

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it distinct from its analogs .

Properties

Molecular Formula

C12H20Cl2FN3O2S

Molecular Weight

360.3 g/mol

IUPAC Name

3-fluoro-N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C12H18FN3O2S.2ClH/c13-11-2-1-3-12(10-11)19(17,18)15-6-9-16-7-4-14-5-8-16;;/h1-3,10,14-15H,4-9H2;2*1H

InChI Key

OBWQNKKJZFRBJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC(=C2)F.Cl.Cl

Origin of Product

United States

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